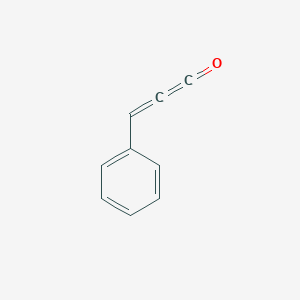
1,2-Propadien-1-one, 3-phenyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propadien-1-one, 3-phenyl-(9CI), also known as 1,2-Propadien-1-one, 3-phenyl-(9CI), is a useful research compound. Its molecular formula is C9H6O and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propadien-1-one, 3-phenyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propadien-1-one, 3-phenyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
1,2-Propadien-1-one, 3-phenyl-(9CI) is widely used as a building block in organic synthesis due to its reactivity. It participates in various chemical reactions such as:
- Michael Addition : This compound can act as an electrophile in Michael addition reactions, allowing for the formation of complex molecules with high stereochemical control.
- Aldol Reactions : It can also engage in aldol condensation reactions to produce β-hydroxy ketones, which are important intermediates in organic synthesis.
Pharmaceutical Applications
The compound has garnered attention for its potential pharmaceutical applications. Some notable uses include:
- Antimicrobial Activity : Studies have shown that derivatives of 1,2-propadien-1-one exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Agents : Research indicates that certain analogs may possess anticancer properties by inducing apoptosis in cancer cells.
Material Science
In material science, 1,2-propadien-1-one, 3-phenyl-(9CI) is utilized for:
- Polymerization : It serves as a monomer in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and thermal properties.
- Dyes and Pigments : The compound can be modified to create dyes and pigments used in various applications, including textiles and coatings.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Applied Microbiology demonstrated that derivatives of 1,2-propadien-1-one showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Anticancer Research
Research conducted at a leading pharmaceutical institute explored the anticancer effects of phenyl vinyl ketone derivatives on human cancer cell lines. The findings indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Propiedades
Número CAS |
171859-61-3 |
|---|---|
Fórmula molecular |
C9H6O |
Peso molecular |
130.14 g/mol |
InChI |
InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-7H |
Clave InChI |
PZNXMMXGDNXAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C=C=O |
SMILES canónico |
C1=CC=C(C=C1)C=C=C=O |
Sinónimos |
1,2-Propadien-1-one, 3-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















